
4-(4-Phenylbutyl)Aniline HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE (11): . It is a derivative of benzenamine, where the amine group is substituted with a 4-phenylbutyl group, and it forms a hydrochloride salt.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE (1:1) typically involves the reaction of 4-phenylbutyl bromide with aniline in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the bromide is replaced by the aniline group. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves careful control of temperature, pressure, and reaction time to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized products depending on the reaction conditions.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.
Substitution: It can participate in electrophilic substitution reactions, particularly on the benzene ring. Common reagents include halogens, nitrating agents, and sulfonating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).
Major Products Formed:
Oxidation: Various oxidized derivatives such as nitro compounds or carboxylic acids.
Reduction: Reduced amine derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: In biological research, this compound is used to study the effects of substituted anilines on biological systems.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. It is also used in the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE involves its interaction with various molecular targets in biological systems. The compound can interact with enzymes, receptors, and other proteins, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Aniline: A simpler derivative of benzenamine without the 4-phenylbutyl substitution.
N-Phenyl-1-naphthylamine: Another substituted aniline with different substituents on the benzene ring.
4-Aminobiphenyl: A compound with a similar structure but with a biphenyl group instead of the 4-phenylbutyl group.
Uniqueness: BENZENAMINE,4-(4-PHENYLBUTYL)-, HYDROCHLORIDE is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
15866-72-5 |
|---|---|
Molecular Formula |
C16H20ClN |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
4-(4-phenylbutyl)aniline;hydrochloride |
InChI |
InChI=1S/C16H19N.ClH/c17-16-12-10-15(11-13-16)9-5-4-8-14-6-2-1-3-7-14;/h1-3,6-7,10-13H,4-5,8-9,17H2;1H |
InChI Key |
ZDMAXCAKCZTTTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCCC2=CC=C(C=C2)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





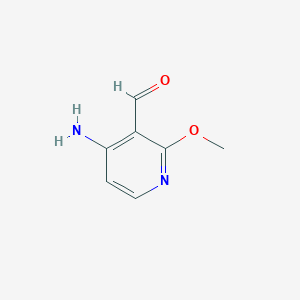
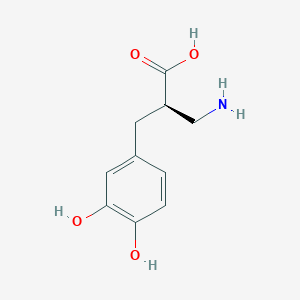

![6-[(Oxiran-2-yl)methoxy]hexan-1-ol](/img/structure/B13991863.png)
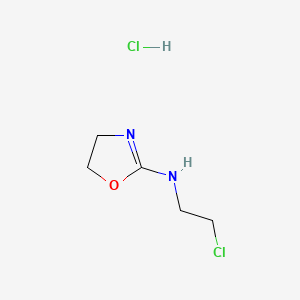
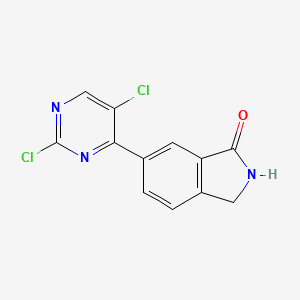
![1-({4-[Bis(2-chloroethyl)amino]phenyl}methyl)-4-methylquinolin-1-ium 4-methylbenzene-1-sulfonate](/img/structure/B13991879.png)
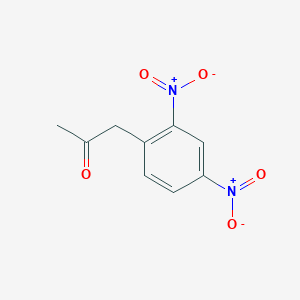
![(2-Methylimidazo[1,2-a]pyridin-7-yl)methanol](/img/structure/B13991892.png)
![Ethyl 8a-hydroxy-3-oxo-2-propan-2-yl-5,6,7,8-tetrahydro-[1,3]oxazolo[3,2-a]pyridine-2-carboxylate](/img/structure/B13991899.png)

